Cimbuterol

概要

説明

Synthesis Analysis

The synthesis of Cimbuterol, including its isotopically labeled variants, has been reported in scientific literature. For instance, efficient synthesis methods have been developed for D6-clenproperol and D6-cimaterol, demonstrating high isotopic abundance and excellent chemical purities with deuterium isopropylamine as a labeled precursor (Sun et al., 2016). Similarly, stable and simple synthetic routes for labeled D9-Mabuterol, D9-Bambuterol, and D9-Cimbuterol have been described, showcasing their isotopic abundance and purity (Tu et al., 2016).

Molecular Structure Analysis

Although specific studies directly analyzing the molecular structure of this compound were not found, research on similar compounds and methodologies, such as gas-phase ion/molecule isotope-exchange reactions, provides insights into analyzing structural environments of organic molecules (Hunt & Sethi, 1980). These techniques could potentially be applied to study this compound's molecular structure.

Chemical Reactions and Properties

Research on chemical reactions, especially those involving isotopic labeling and molecular interactions, can offer insights into this compound's chemical behavior. For example, studies on cine-substitution of alkenyl sulfones with aryltitanium reagents catalyzed by rhodium reveal mechanistic studies and catalytic asymmetric synthesis processes that could be relevant to understanding this compound's chemical reactions (Yoshida & Hayashi, 2003).

Physical Properties Analysis

Investigations into the physical properties of materials and compounds similar to this compound, such as the study on hydrogen bond dynamics in liquid methanol, provide a framework for understanding how molecular interactions influence physical properties (Pagliai et al., 2003). These insights can be instrumental in assessing this compound's physical characteristics.

Chemical Properties Analysis

The chemical properties of this compound can be inferred from studies focusing on the synthesis and characterization of compounds with specific functional groups or molecular structures. For example, the synthesis and characterization of antimicrobial substances by Lactobacillus reuteri provide knowledge on chemical characterization techniques that could be applied to this compound (Talarico & Dobrogosz, 1989).

科学的研究の応用

分析用標準品

Cimbuterolは、さまざまな科学研究アプリケーションにおいて分析用標準品として使用されます . これは、さまざまなサンプル中の分析対象物の存在を決定するために使用されます .

獣医学

This compoundは、獣医学で頻繁に使用されるβ-アゴニスト系化合物に属しています . それらは、豚や牛などの特定の食用動物種において、成長を促進し、筋肉の除脂肪を増強するために使用されます .

法医学と毒性学

This compoundは、法医学と毒性学において、β-アゴニスト残留物の検出に使用されます . これは、豚の肝臓、腎臓、筋肉のサンプルなど、さまざまなサンプル中のこれらの残留物の存在を検出するために使用できます .

製薬研究

This compoundは、製薬研究、特にβ-アドレナリン作動系を標的とする薬物の開発に使用されています . これは、β-アゴニストがさまざまな生物系に与える影響を研究するために使用できます .

食品安全

This compoundは、食品安全研究において、食品中のβ-アゴニスト残留物の存在を検出するために使用されます . これは、食品が消費のために安全であることを保証するために使用できます

作用機序

Target of Action

Cimbuterol is primarily an agonist of β-adrenergic receptors (β-ARs) . These receptors play a crucial role in the sympathetic nervous system, mediating the body’s “fight or flight” response .

Mode of Action

This compound, similar to salbutamol in some structural respects, interacts with its targets, the β2-adrenergic receptors, by stimulating adenylyl cyclase activity . This stimulation ultimately leads to downstream effects of smooth muscle relaxation in the bronchioles .

Biochemical Pathways

The activation of adenylyl cyclase by β2-adrenergic receptor agonists like this compound leads to an increase in the production of cyclic adenosine monophosphate (cAMP) . The action of cAMP involves activating protein kinases, which transfer gamma-phosphate from AMP to various proteins, phosphorylating them by binding them to serine or threonine, and thereby changing their activity .

Result of Action

The primary result of this compound’s action is the relaxation of smooth muscles in the bronchioles . This effect makes it useful as a bronchodilator in the treatment of respiratory conditions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found in pork products, suggesting that it might be used illicitly to promote growth and improve feed efficiency in livestock . The presence of this compound in such an environment could potentially lead to its ingestion by humans, with unknown effects . Therefore, it’s crucial to consider the environment in which this compound is used or found when evaluating its action and potential impacts.

Safety and Hazards

将来の方向性

特性

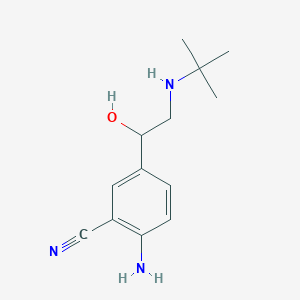

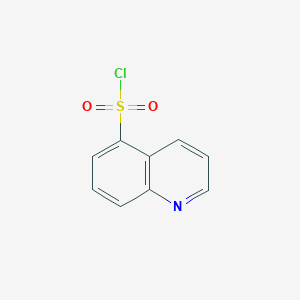

IUPAC Name |

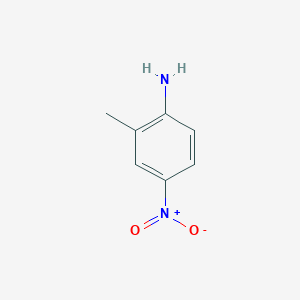

2-amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-13(2,3)16-8-12(17)9-4-5-11(15)10(6-9)7-14/h4-6,12,16-17H,8,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKQAXQGZIBJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388626 | |

| Record name | 2-Amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54239-39-3 | |

| Record name | 2-Amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cimbuterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B30720.png)

![3-Azaspiro[5.5]undecane hydrochloride](/img/structure/B30734.png)

![4-[[(1R)-3-(4-Morpholinyl)-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide](/img/structure/B30737.png)

![tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B30743.png)